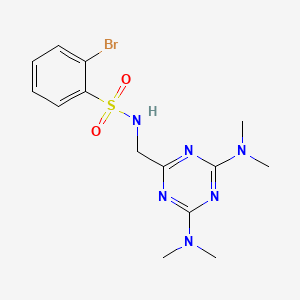![molecular formula C19H12F2N2O4 B2975929 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate CAS No. 1210697-80-5](/img/structure/B2975929.png)
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: is a complex organic compound that features both oxazole and benzoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sodium hydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate exerts its effects involves interactions with various molecular targets. The oxazole and benzoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions are often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Uniqueness
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: is unique due to its dual heterocyclic structure, which provides a versatile platform for various chemical modifications and applications. Its specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O4/c20-11-5-6-13(15(21)7-11)18-8-12(22-27-18)10-25-19(24)9-16-14-3-1-2-4-17(14)26-23-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWEZVRKABBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)


![4-oxo-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2975851.png)


![1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine](/img/structure/B2975858.png)




![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2975869.png)
